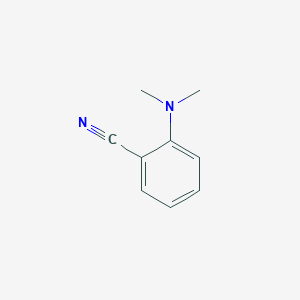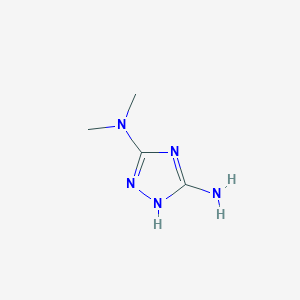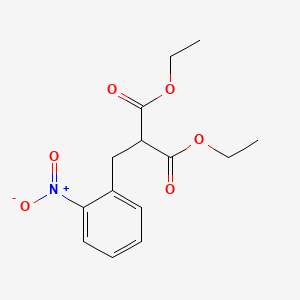![molecular formula C44H56O4 B1330612 4-tert-Butylcalix[4]arene CAS No. 60705-62-6](/img/structure/B1330612.png)
4-tert-Butylcalix[4]arene
Overview
Description
4-tert-Butylcalix4arene is a white to light beige crystalline powder or flakes . It is used as a starting material for further derivatization, including halogenation, acylation, and diazo coupling .
Synthesis Analysis
The calix4arene scaffold is an extremely versatile supramolecular platform that has found widespread use across many research areas due to its synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding . The tetraphenolic lower-rim of p-tert-butylcalix4arene in the cone conformation is ideal for binding a variety of paramagnetic transition and lanthanide metals .Molecular Structure Analysis
The molecular formula of 4-tert-Butylcalix4arene is C44H56O4 . It has an average mass of 648.913 Da and a monoisotopic mass of 648.417847 Da .Chemical Reactions Analysis
The calixarene recrystallizes from CHCl3 in large solvated prisms (m 380o dec); it effloresces on drying in air . Its tetra-acetate crystallizes from Ac2O in colorless prisms m 332-333o (dec). It crystallizes from CCl4 or chlorobenzene /EtOH (m >300o) and the tetra-acetate crystallizes from CHCl3/EtOH m >290o (dec) .Physical And Chemical Properties Analysis
4-tert-Butylcalix4arene has a density of 1.1±0.1 g/cm3, a boiling point of 683.1±55.0 °C at 760 mmHg, and a flash point of 252.6±26.1 °C . It has 4 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Derivatization Agent
4-tert-Butylcalix4arene is used as a starting material for further derivatization processes, including halogenation, acylation, and diazo coupling . This makes it a versatile compound in synthetic chemistry for creating a variety of specialized molecules .
Coordination Chemistry
The compound’s structure is ideal for binding various paramagnetic transition and lanthanide metals . It serves as a metalloligand in the synthesis of polymetallic clusters with interesting structural and magnetic properties .
Potentiometric Sensor Receptor
It has been evaluated for its capabilities as a receptor in potentiometric sensors to recognize new psychoactive substances (NPSs) based on cathinone derivatives .
Catalysis
Due to its shape and host-guest binding capabilities, 4-tert-Butylcalix4arene has found applications in catalysis. The introduction of soft donors along with hard donors can be useful in tuning the stereoelectronic environment around the metal center .
Molecular Recognition and Self-Assembly
The calixarene scaffold’s versatility allows for applications in molecular recognition and self-assembly due to its controllable conformation and cavities for guest binding .
Drug Delivery
Its ability to encapsulate donors into a definitive binding pocket makes it an appealing platform for drug delivery systems .
Porous Material Synthesis
Controlled desolvation of 4-tert-butylcalix4arene complexes can lead to the creation of microporous materials with large surface areas .
These are just a few of the many applications that researchers are exploring with this fascinating compound. Each application takes advantage of the unique structural features of 4-tert-Butylcalix4arene, demonstrating its versatility in scientific research.
Mechanism of Action
Target of Action
The primary targets of 4-tert-Butylcalix4arene are paramagnetic transition and lanthanide metal ions . The compound’s tetraphenolic lower-rim in the cone conformation is ideal for binding these ions .
Mode of Action
4-tert-Butylcalix4arene interacts with its targets by binding to a variety of paramagnetic transition and lanthanide metals . This interaction is facilitated by the compound’s tetraphenolic lower-rim in the cone conformation . The compound is used as metalloligands in the synthesis of polymetallic clusters .
Biochemical Pathways
The exact biochemical pathways affected by 4-tert-Butylcalix4It is known that the compound can form complexes with various metal ions , potentially affecting pathways involving these ions.
Pharmacokinetics
The ADME properties of 4-tert-Butylcalix4It is known that the compound is a solid at room temperature , which may impact its bioavailability.
Result of Action
The binding of 4-tert-Butylcalix4arene to metal ions results in the formation of polymetallic clusters . These clusters have fascinating structural and magnetic properties .
Action Environment
The action of 4-tert-Butylcalix4arene can be influenced by environmental factors such as reactants, stoichiometries, and reaction or crystallisation conditions . These factors can affect the range of clusters that the compound can form .
Safety and Hazards
Future Directions
The calix4arene scaffold is likely to continue to surprise chemists and deliver even more in terms of novelty and function . It is expected to find more widespread use across many research areas due to its synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding .
properties
IUPAC Name |
5,11,17,23-tetratert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56O4/c1-41(2,3)33-17-25-13-27-19-34(42(4,5)6)21-29(38(27)46)15-31-23-36(44(10,11)12)24-32(40(31)48)16-30-22-35(43(7,8)9)20-28(39(30)47)14-26(18-33)37(25)45/h17-24,45-48H,13-16H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKLTRSBZLYZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)O)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209528 | |
| Record name | 5,11,17,23-Tetratert-butylpentacyclo(19.3.1.1(3,7).1(9,13).1(15,19))octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylcalix[4]arene | |
CAS RN |
60705-62-6 | |
| Record name | p-tert-Butylcalix[4]arene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60705-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 344251 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060705626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60705-62-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,11,17,23-Tetratert-butylpentacyclo(19.3.1.1(3,7).1(9,13).1(15,19))octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-tert-Butylcalix[4]arene forms inclusion compounds primarily through weak interactions like van der Waals forces, hydrogen bonding, and π-π interactions. [, ] The relative dominance of these forces can lead to different supramolecular structures and influence the selectivity of guest inclusion. []
A: The hydroxyl groups of 4-tert-Butylcalix[4]arene can be functionalized to introduce metal-binding sites. For instance, incorporating acetylhydrazide groups leads to a significant enhancement in binding affinity for transition metals. [] The calixarene's preorganized structure promotes multidentate coordination, contributing to this enhanced affinity. []
A: Yes, research has demonstrated that mixed porous phases of 4-tert-Butylcalix[4]arene can selectively absorb air components such as N2, O2, and CO2. [] The specific absorption properties likely arise from the arrangement of calixarene molecules in these porous structures.
ANone: The molecular formula is C44H56O4, and its molecular weight is 648.91 g/mol.
ANone: Common techniques include:
- X-ray diffraction (XRD): For determining the crystal structures of 4-tert-Butylcalix[4]arene and its complexes. [, , , ]
- Nuclear Magnetic Resonance (NMR): Provides information about the structure, conformation, and dynamics of the molecule in solution. [, , , , ]
- Infrared Spectroscopy (IR): Useful for identifying functional groups and studying intermolecular interactions. [, ]
- UV-Vis Spectroscopy: Monitors electronic transitions and is used to study complex formation, particularly with chromophoric guests. [, , ]
A: Thermal treatment of 4-tert-Butylcalix[4]arene can lead to the formation of mixed porous phases, highlighting the influence of thermal history on its structure and gas absorption properties. []
A: The solubility of 4-tert-Butylcalix[4]arene in water is generally low but increases with temperature. [] This behavior suggests that its applications in aqueous environments might be limited or require specific formulation strategies.
A: The calixarene's bowl-shaped structure can provide a chiral environment, influencing the enantioselectivity of catalytic reactions. [] Additionally, the ability to introduce diverse functional groups at its upper and lower rims allows for tailoring the catalytic properties. [, ]
A: Yes, quantum DFT calculations have been used to investigate the interaction of 4-tert-Butylcalix[4]arene with H3O+ ions. [] These calculations provided insights into the structure and stability of the resulting complex and supported experimental observations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)

![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)




![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)